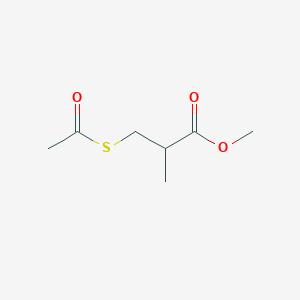

Methyl 3-(acetylthio)-2-methylpropanoate

Description

Significance of β-Substituted Propanoates in Synthetic Chemistry

β-substituted propanoates are valuable building blocks in organic synthesis. Their versatile structures allow for the creation of a diverse range of complex molecules. These compounds are particularly important in the synthesis of non-canonical amino acids (ncAAs), which are crucial for developing new medicines, materials, and biological probes. nih.gov The alteration of side-chain structures in α-amino acids can introduce new properties to compounds, including small molecule catalysts and peptide therapeutics. nih.gov

Bioactive molecules with β-N-substitution include intermediates in biosynthesis, antibiotic analogs, and protein kinase inhibitors. nih.gov The synthesis of ncAAs with high yield and stereochemical purity has been a long-standing challenge in chemistry, addressed through methods like chiral auxiliaries and asymmetric catalysis. nih.gov

Overview of Methyl 3-(acetylthio)-2-methylpropanoate in Contemporary Research

This compound is a thioester that serves as a key intermediate in the synthesis of various pharmaceuticals. ontosight.ailgcstandards.com Notably, it is a crucial component in the production of Captopril (B1668294), a medication used to treat hypertension. lgcstandards.comechemi.comthegoodscentscompany.com Its precursor, 3-acetylthio-2-methylpropanoic acid, is also recognized for its role as a derivatizing agent in gas chromatography, which aids in the identification of compounds with similar structures. biosynth.comcymitquimica.com

Recent research has also explored the enzymatic synthesis of related compounds. For instance, studies have focused on the use of esterases from various microorganisms for the production of D-β-acetylthioisobutyric acid, a stereoisomer of the acid precursor to this compound. thegoodscentscompany.com

Structural Features and Research Focus

This compound is characterized by a methylpropanoate backbone with a methyl group at the second carbon and an acetylthio group at the third carbon. ontosight.ai The presence of the thioester group makes this compound a candidate for thioesterification reactions. guidechem.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H12O2S | ontosight.ai |

| Molecular Weight | 160.23 g/mol | ontosight.ai |

The synthesis of the related 3-acetylthio-2-methylpropanoic acid can be achieved by heating a mixture of thioacetic acid and methacrylic acid. prepchem.com The resulting product is then distilled under vacuum. prepchem.com

| Property | Value | Source |

|---|---|---|

| Appearance | White Solid | echemi.com |

| Melting Point | 40-40.5 °C | echemi.com |

| Boiling Point | 276.5ºC at 760 mmHg | echemi.com |

| Flash Point | 121ºC | echemi.com |

| Density | 1.213 g/cm³ | echemi.com |

Structure

3D Structure

Properties

CAS No. |

92065-73-1 |

|---|---|

Molecular Formula |

C7H12O3S |

Molecular Weight |

176.24 g/mol |

IUPAC Name |

methyl 3-acetylsulfanyl-2-methylpropanoate |

InChI |

InChI=1S/C7H12O3S/c1-5(7(9)10-3)4-11-6(2)8/h5H,4H2,1-3H3 |

InChI Key |

ODXYWRPJDYJIPT-UHFFFAOYSA-N |

SMILES |

CC(CSC(=O)C)C(=O)OC |

Canonical SMILES |

CC(CSC(=O)C)C(=O)OC |

Other CAS No. |

97101-46-7 92065-73-1 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 3 Acetylthio 2 Methylpropanoate

Chemo- and Regioselective Routes

Chemo- and regioselectivity are crucial in the synthesis of Methyl 3-(acetylthio)-2-methylpropanoate to ensure the correct formation of the desired product and minimize side reactions. Key strategies include Michael-type additions and the direct addition of thiolacetic acid to unsaturated esters.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. researchgate.net In the context of this compound synthesis, this strategy involves the addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound. srce.hr This reaction is highly efficient and atom-economical for creating the required C-S bond. researchgate.net

The versatility of the thia-Michael addition allows for the use of various Michael donors (sulfur nucleophiles) and Michael acceptors (electron-poor olefins), making it a widely applied method in organic synthesis. srce.hrnih.gov The reaction can be catalyzed by bases, with the mechanism initiated by the deprotonation of the thiol. researchgate.net The reaction's efficiency and selectivity are often influenced by the choice of catalyst and reaction conditions. Recent advancements have focused on developing milder and more environmentally friendly catalytic systems. srce.hr

A primary and direct method for synthesizing the racemic form of this compound is the conjugate addition of thiolacetic acid to methyl methacrylate (B99206). prepchem.comrsc.org This reaction is an example of a thia-Michael addition.

The process typically involves heating a mixture of thiolacetic acid and methyl methacrylate. prepchem.com The reaction proceeds via the nucleophilic attack of the sulfur atom from thiolacetic acid on the β-carbon of the methyl methacrylate double bond. This approach is straightforward and generally results in good yields of the desired product. One documented procedure involves heating the reactants on a steam bath, followed by storage at room temperature to ensure the complete reaction of the methacrylic acid precursor. prepchem.com Purification is then achieved through vacuum distillation. prepchem.com

| Reactant | Precursor For | Product | Reaction Type |

| Thiolacetic Acid | Sulfur Nucleophile | This compound | Michael Addition |

| Methyl Methacrylate | α,β-Unsaturated Ester | This compound | Michael Addition |

Stereoselective and Enantioselective Synthesis

The biological activity of many pharmaceuticals is dependent on their stereochemistry. Consequently, the development of stereoselective and enantioselective methods for the synthesis of chiral molecules like this compound is of significant importance. nih.gov

Metal-catalyzed reactions represent a powerful tool for achieving high levels of enantioselectivity in the synthesis of chiral compounds. mdpi.com In the context of forming C-S bonds, catalytic asymmetric synthesis methods are less developed compared to those for C-C, C-O, and C-N bonds. nih.gov However, significant progress has been made.

Palladium complexes, for instance, have been successfully employed in the enantioselective ontosight.aiontosight.ai-sigmatropic rearrangements of prochiral allylic imidates to form allylic amides and can be adapted for the synthesis of allylic thiol derivatives. nih.gov These methods often involve the use of chiral ligands that coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The development of such catalysts is crucial for producing single-enantiomer products, which is often a requirement for pharmaceutical applications. mdpi.com

Biocatalysis, utilizing enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical synthesis for producing chiral compounds. nih.gov Enzymes operate under mild conditions and exhibit high enantio- and regioselectivity, making them ideal for the synthesis of enantiomerically pure pharmaceuticals. nih.govescholarship.org

For the production of chiral enantiomers of this compound, enzymatic pathways, particularly those involving stereoselective hydrolysis, have been explored.

Esterases are a class of enzymes that catalyze the hydrolysis of esters. In the context of producing chiral molecules, they can be used for the kinetic resolution of a racemic mixture. This process involves the preferential hydrolysis of one enantiomer of the racemic ester, leaving the unreacted ester enriched in the other enantiomer.

This strategy can be applied to racemic this compound. An enantioselective esterase would preferentially hydrolyze one enantiomer (e.g., the (S)-enantiomer) into the corresponding carboxylic acid, 3-(acetylthio)-2-methylpropanoic acid, while leaving the other enantiomer (e.g., the (R)-ester) largely unreacted. unimi.it This allows for the separation of the two enantiomers, providing access to optically pure forms of the compound. The efficiency of this resolution is dependent on the enzyme's selectivity and the reaction conditions.

| Enzyme Class | Reaction Type | Substrate | Products | Application |

| Esterases/Lipases | Stereoselective Hydrolysis | Racemic this compound | (R)-Methyl 3-(acetylthio)-2-methylpropanoate and (S)-3-(acetylthio)-2-methylpropanoic acid (example) | Kinetic Resolution |

Enzymatic Biocatalytic Pathways for Chiral Enantiomer Production

Optimization of Biocatalytic Reaction Conditions

Biocatalytic methods, particularly enzymatic kinetic resolutions, offer a green and highly selective alternative to traditional chemical synthesis for obtaining enantiomerically pure compounds. chemrxiv.org Lipases are the most commonly utilized enzymes for this purpose due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity. chemrxiv.orgnih.gov The optimization of reaction conditions is critical to maximize both the conversion rate and the enantiomeric excess (ee) of the desired product. Key parameters that are typically optimized include the choice of enzyme, solvent, temperature, and pH.

The enzymatic resolution of racemic this compound can be achieved through enantioselective hydrolysis, where one enantiomer is preferentially hydrolyzed by the lipase (B570770) to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer.

Detailed Research Findings:

Research into the lipase-catalyzed kinetic resolution of structurally similar 2-arylpropionic acid derivatives and other chiral esters has elucidated several key factors influencing the reaction's efficiency and selectivity. wikipedia.org While specific data for this compound is not extensively published, general principles of lipase catalysis can be applied.

Enzyme Selection: Lipases from different microbial sources (e.g., Candida antarctica, Pseudomonas cepacia) exhibit varying enantioselectivities and activities towards different substrates. Screening of various commercially available lipases is a crucial first step. For instance, Candida antarctica lipase B (CALB) is frequently cited for its high efficiency in resolving a wide range of chiral compounds. wikipedia.org

Solvent Effects: The choice of organic solvent significantly impacts lipase activity and stability. Nonpolar solvents like hexane (B92381) or cyclohexane (B81311) are often preferred as they tend to maintain the enzyme's active conformation. nih.gov

Temperature: Temperature affects the reaction rate and enzyme stability. An optimal temperature is sought to achieve a reasonable reaction time without causing significant enzyme denaturation. For many lipase-catalyzed resolutions, temperatures between 30°C and 60°C are found to be effective. chemrxiv.orgnih.gov

pH (for hydrolysis): In enzymatic hydrolysis reactions, the pH of the aqueous phase is critical. Lipases typically have an optimal pH range, often between 7 and 9, for maximal activity. wikipedia.org Maintaining the pH with a buffer system is essential as the production of the carboxylic acid can lower the pH and inhibit the enzyme.

The following interactive table summarizes typical results from an optimization study for a lipase-catalyzed hydrolysis of a racemic ester, illustrating the impact of various parameters on conversion and enantiomeric excess.

| Enzyme | Solvent | Temperature (°C) | pH | Conversion (%) | Enantiomeric Excess (ee %) of Unreacted Ester |

|---|---|---|---|---|---|

| Lipase A | Hexane | 40 | 7.0 | 48 | 95 |

| Lipase A | Toluene | 40 | 7.0 | 45 | 92 |

| Lipase B | Hexane | 40 | 7.0 | 50 | >99 |

| Lipase B | Hexane | 50 | 7.0 | 49 | 98 |

| Lipase B | Hexane | 40 | 8.0 | 51 | >99 |

Chiral Resolution Techniques and Methodologies

Chiral resolution is a cornerstone for obtaining single enantiomers from a racemic mixture. williams.edu Beyond biocatalysis, classical chemical methods remain highly relevant, particularly diastereomeric salt formation and the use of chiral auxiliaries.

This classical resolution technique involves reacting the racemic carboxylic acid, 3-(acetylthio)-2-methylpropanoic acid, with an enantiomerically pure chiral base (a resolving agent). williams.edu This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. williams.edu Once a single diastereomeric salt is isolated, the pure enantiomer of the original acid can be recovered by treatment with a strong acid, which also allows for the recovery of the chiral resolving agent.

Detailed Research Findings:

Commonly used chiral resolving agents for acidic compounds are chiral amines like (R)-1-phenylethylamine or (+)-dehydroabietylamine. The success of this method hinges on the differential solubility of the resulting diastereomeric salts in a given solvent system, which often requires empirical screening of various solvents and crystallization conditions.

A study on the resolution of the structurally similar DL-3-benzoylthio-2-methylpropanoic acid demonstrated the effectiveness of (+)-dehydroabietylamine as a resolving agent. The process involved:

Reaction of the racemic acid with approximately 0.5 molar equivalents of the chiral amine in a lower alkyl ester solvent (e.g., ethyl acetate).

Crystallization to isolate the less soluble diastereomeric salt.

Liberation of the enantiomerically pure acid from the salt using a base, followed by acidification.

The efficiency of such a resolution can be quantified by the yield and the optical purity of the isolated enantiomer.

| Racemic Acid | Resolving Agent | Solvent | Isolated Salt | Yield of Pure Enantiomer | Optical Purity (ee %) |

|---|---|---|---|---|---|

| (±)-3-(acetylthio)-2-methylpropanoic acid | (R)-1-phenylethylamine | Ethanol (B145695)/Water | (S)-acid·(R)-amine salt | Typically 35-45% (of theoretical 50%) | >98% |

| (±)-3-(acetylthio)-2-methylpropanoic acid | (S)-1-phenylethylamine | Methanol | (R)-acid·(S)-amine salt | Typically 35-45% (of theoretical 50%) | >98% |

Asymmetric synthesis using chiral auxiliaries is a powerful strategy to control stereochemistry during the formation of new chiral centers. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate. It directs a subsequent reaction to occur diastereoselectively, and is then removed to reveal the enantiomerically enriched product.

Detailed Research Findings:

For the synthesis of chiral 2-substituted propanoic acids, Evans oxazolidinone auxiliaries are particularly effective. prepchem.com The general approach involves the acylation of the chiral auxiliary with a propionyl group, followed by diastereoselective alkylation of the resulting enolate.

The key steps are as follows:

Acylation: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with propionyl chloride to form the N-propionyl imide.

Enolate Formation: The N-propionyl imide is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a rigid, chelated Z-enolate. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate.

Diastereoselective Alkylation: The enolate is then reacted with an electrophile. For the synthesis of 3-(acetylthio)-2-methylpropanoic acid, a suitable electrophile would be a halomethyl thioacetate (B1230152) (e.g., bromomethyl thioacetate), though a more common route involves alkylation followed by functional group transformation. The electrophile approaches from the less sterically hindered face, leading to a high degree of diastereoselectivity.

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved, often under mild hydrolytic conditions (e.g., with lithium hydroperoxide), to yield the desired enantiomerically pure carboxylic acid and the recovered auxiliary. prepchem.com

This methodology consistently provides high diastereomeric excess (de), often exceeding 98%.

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (dr) | Yield of Alkylated Product (%) | Final Product | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| (R)-4-benzyl-2-oxazolidinone | CH₃I | >99:1 | ~90 | (S)-2-Methylpropanoic acid derivative | >99 |

| (S)-4-benzyl-2-oxazolidinone | CH₃I | >99:1 | ~90 | (R)-2-Methylpropanoic acid derivative | >99 |

Novel Synthetic Route Development and Process Optimization

The traditional synthesis of 3-(acetylthio)-2-methylpropanoic acid involves the Michael addition of thioacetic acid to methacrylic acid. acs.org While effective, process optimization and the development of novel routes are continuously sought to improve efficiency, reduce costs, and enhance sustainability.

Detailed Research Findings:

Recent developments have focused on alternative starting materials and process technologies. One patented novel route avoids the direct use of volatile and odorous thioacetic acid in the key addition step. This process involves:

Reaction of methacrylic acid with a hydrohalic acid (e.g., HBr) to form 3-bromo-2-methylpropanoic acid.

Nucleophilic substitution of the bromide with a sulfide (B99878) source like sodium hydrosulfide (B80085) (NaSH) to yield 3-mercapto-2-methylpropanoic acid.

Acetylation of the thiol group with an acetylating agent such as acetic anhydride (B1165640) to give the final product, 3-(acetylthio)-2-methylpropanoic acid.

This route offers advantages in terms of raw material handling and cost, with reported total yields of around 69% and high product purity (>98.5%).

Furthermore, process optimization is increasingly focused on the implementation of continuous flow chemistry . This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for automation. The synthesis of captopril (B1668294) intermediates, including the formation of this compound, is a candidate for transition to a continuous flow process. A flow setup could involve pumping streams of methacrylic acid and thioacetic acid through a heated reactor coil, potentially containing a solid-supported catalyst, to achieve rapid and efficient conversion with minimal reactor volume. This approach can significantly reduce reaction times and improve process control.

Chemical Reactivity and Mechanistic Studies of Methyl 3 Acetylthio 2 Methylpropanoate

Thioester Functional Group Transformations

The thioester group is known for its role in various biochemical and synthetic transformations. ontosight.ai It is more reactive towards nucleophiles than its oxygen-ester counterpart due to the better leaving group ability of the thiolate anion compared to an alkoxide.

The acetyl group of the thioester can be selectively cleaved under hydrolytic conditions to release the corresponding free thiol, Methyl 3-mercapto-2-methylpropanoate. This deprotection is a common strategy in organic synthesis. The hydrolysis can be catalyzed by both acids and bases, although basic conditions are frequently employed. nih.gov

Reagents such as sodium hydroxide (B78521), ammonia (B1221849) in methanol, or sodium methoxide (B1231860) can be used to facilitate this transformation. nih.gov These methods effectively remove the acetyl protecting group from the sulfur atom. nih.gov The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion (or other nucleophile) attacks the electrophilic carbonyl carbon of the thioester.

Table 1: Conditions for Thioester Hydrolysis

| Catalyst/Reagent | Conditions | Product |

|---|---|---|

| Sodium Hydroxide (NaOH) | Aqueous solution | Methyl 3-mercapto-2-methylpropanoate |

| Ammonia in Methanol (NH₃/MeOH) | Anhydrous or aqueous | Methyl 3-mercapto-2-methylpropanoate |

| Sodium Methoxide (MeONa) | Methanol | Methyl 3-mercapto-2-methylpropanoate |

The thioester functional group is susceptible to attack by a variety of nucleophiles. A significant reaction in this category is the thiol-thioester exchange. harvard.edu In this process, a free thiol (or thiolate anion) acts as a nucleophile, attacking the thioester carbonyl carbon. This leads to the formation of a new thioester and the displacement of the original thiol component. harvard.edu

Studies on analogous thioesters have shown that under specific pH conditions, the rate of thiol-thioester exchange can significantly exceed the rate of hydrolysis, making it a viable pathway for forming new sulfur-carbon bonds even in aqueous environments. harvard.edu This reactivity is fundamental in various biological processes and has been explored in prebiotic chemistry theories. harvard.edu

Table 2: General Nucleophilic Substitution at the Thioester

| Nucleophile (Nu⁻) | Reaction Type | Product |

|---|---|---|

| R'-SH (Thiol) | Thiol-Thioester Exchange | Methyl 3-(R'-thio)-2-methylpropanoate |

| R'-NH₂ (Amine) | Aminolysis | N-R'-3-mercapto-2-methylpropanamide + Acetyl byproducts |

| H₂O / OH⁻ | Hydrolysis | Methyl 3-mercapto-2-methylpropanoate |

Ester Functional Group Reactions

The methyl ester group exhibits its own characteristic reactivity, which can often be addressed under conditions orthogonal to those that affect the thioester.

Transesterification is the process of exchanging the alkyl group of an ester with the alkyl group of an alcohol. For Methyl 3-(acetylthio)-2-methylpropanoate, the methyl group of the ester can be replaced by another alkyl group by reacting the compound with a different alcohol (R'-OH) in the presence of a catalyst. This reaction can be catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., sodium methoxide). csic.ese3s-conferences.org The reaction is typically driven to completion by using the new alcohol as the solvent. organic-chemistry.org

Table 3: General Transesterification Reaction

| Reactant | Catalyst | Product |

|---|---|---|

| Alcohol (R'-OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') | R' 3-(acetylthio)-2-methylpropanoate |

The methyl ester can be hydrolyzed to form the corresponding carboxylic acid, 3-(acetylthio)-2-methylpropanoic acid. This reaction, often referred to as saponification, is most commonly achieved under basic conditions. thieme-connect.de Treatment with an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by an acidic workup, effectively cleaves the ester bond. thieme-connect.deresearchgate.net The choice of base can be critical in complex molecules to avoid side reactions. thieme-connect.de

Table 4: Conditions for Ester Cleavage (Saponification)

| Reagent | Conditions | Final Product (after acidification) |

|---|---|---|

| Lithium Hydroxide (LiOH) | Aqueous THF/Methanol | 3-(acetylthio)-2-methylpropanoic acid |

| Sodium Hydroxide (NaOH) | Aqueous Ethanol (B145695) | 3-(acetylthio)-2-methylpropanoic acid |

| Potassium Hydroxide (KOH) | Aqueous Methanol | 3-(acetylthio)-2-methylpropanoic acid |

Stereochemical Integrity During Chemical Transformations

This compound possesses a chiral center at the C2 position (the carbon atom bearing the methyl group). Commercially available forms include the (R)-enantiomer, Methyl (R)-3-(acetylthio)-2-methylpropanoate. chemscene.comclearsynth.comchemscene.com

The chemical transformations discussed—hydrolysis and nucleophilic substitution of the thioester, and transesterification and hydrolysis of the ester—all involve nucleophilic attack at a carbonyl carbon. These reactions proceed through a tetrahedral intermediate at the carbonyl group, which is remote from the C2 stereocenter. The mechanism does not involve breaking or forming bonds directly at the chiral center.

Consequently, these transformations are generally expected to proceed with retention of configuration at the C2 position. For instance, starting with the (R)-enantiomer will yield the corresponding (R)-product. chemscene.com Stereochemical integrity is maintained provided that reaction conditions are sufficiently mild to prevent epimerization. Harsh basic conditions could potentially lead to deprotonation at the C2 position, forming an enolate and causing racemization, though this is not the primary reaction pathway for hydrolysis or transesterification. organic-chemistry.org

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in Methyl 3-(acetylthio)-2-methylpropanoate can be confirmed.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. Based on the structure, CH₃-CH(CH₂-S-C(O)CH₃)-C(O)O-CH₃, the following proton signals can be predicted:

A singlet for the methyl protons of the acetylthio group (-S-C(O)CH₃).

A singlet for the methyl protons of the methyl ester group (-O-CH₃).

A doublet for the methyl protons on the propanoate backbone (CH-CH₃).

A multiplet (likely a doublet of doublets) for the two diastereotopic protons of the methylene (B1212753) group (-CH₂-S).

A multiplet for the single proton on the chiral center (-CH-).

The integration of these signals would correspond to the number of protons in each group (3H, 3H, 3H, 2H, and 1H, respectively), confirming the presence and ratio of these structural motifs. The coupling constants (J-values) between adjacent protons would further verify the connectivity.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -S-C(O)CH₃ | ~2.3 | Singlet | 3H |

| -C(O)OCH₃ | ~3.7 | Singlet | 3H |

| -CH(CH₃) | ~1.2 | Doublet | 3H |

| -CH₂-S- | ~3.0-3.2 | Multiplet | 2H |

| -CH(CH₃) | ~2.7-2.9 | Multiplet | 1H |

Note: These are predicted values based on standard chemical shift tables. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, seven distinct signals are expected, corresponding to each carbon atom in a different chemical environment.

A signal for the carbonyl carbon of the thioester group (-S-C (O)CH₃), typically found in the 190-200 ppm range.

A signal for the carbonyl carbon of the methyl ester group (-C (O)OCH₃), appearing around 170-175 ppm.

A signal for the methoxy carbon (-OC H₃).

A signal for the chiral methine carbon (-C H(CH₃)).

A signal for the methylene carbon adjacent to the sulfur atom (-C H₂-S).

A signal for the methyl carbon of the acetylthio group (-S-C(O)C H₃).

A signal for the methyl carbon on the propanoate backbone (-CH(C H₃)).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -S-C (O)CH₃ | ~195 |

| -C (O)OCH₃ | ~174 |

| -OC H₃ | ~52 |

| -C H(CH₃) | ~40 |

| -C H₂-S- | ~35 |

| -S-C(O)C H₃ | ~30 |

| -CH(C H₃) | ~17 |

Note: These are predicted values based on standard chemical shift tables. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For this compound (C₇H₁₂O₃S), the calculated molecular weight is 176.24 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 176.

The fragmentation of this molecule would likely involve cleavage at the weakest bonds. A study on similar acetylthiostearate methyl esters indicated that the predominant fragmentation occurs through the breakage of carbon-sulfur bonds. Key fragmentation pathways could include:

Loss of the acetyl group (•COCH₃) or thioacetyl group (•SCOCH₃).

Cleavage of the C-S bond, leading to fragments corresponding to [M-SCOCH₃]⁺ or [SCOCH₃]⁺.

Loss of the methoxy group (•OCH₃) from the ester.

McLafferty rearrangement, if sterically feasible, involving the ester carbonyl group.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Possible Ion Fragment |

|---|---|

| 176 | [M]⁺ (Molecular Ion) |

| 145 | [M - OCH₃]⁺ |

| 117 | [M - COOCH₃]⁺ |

| 101 | [M - SCOCH₃]⁺ |

| 75 | [SCOCH₃]⁺ |

| 43 | [COCH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by strong absorption bands corresponding to its two distinct carbonyl groups.

Ester C=O Stretch: A strong, sharp absorption is expected in the range of 1735-1750 cm⁻¹, which is characteristic of saturated aliphatic esters.

Thioester C=O Stretch: Another strong absorption, typically found at a lower wavenumber than esters, is expected around 1690-1715 cm⁻¹. The presence of two distinct carbonyl peaks in these regions would be strong evidence for the compound's structure.

C-O Stretch: A strong band corresponding to the C-O stretching of the ester group would appear in the 1150-1300 cm⁻¹ region.

C-H Stretch: Absorptions corresponding to sp³ C-H stretching will be observed just below 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Ester Carbonyl (C=O) | 1735 - 1750 |

| Thioester Carbonyl (C=O) | 1690 - 1715 |

| C-O Stretch | 1150 - 1300 |

| sp³ C-H Stretch | 2850 - 2995 |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., TLC, GC)

Chromatographic methods are indispensable for verifying the purity of synthesized this compound and for separating its enantiomers.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of purity. A single spot on a TLC plate developed with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would indicate a likely pure compound.

Gas Chromatography (GC): GC is a high-resolution technique ideal for assessing the purity of volatile compounds like this compound. A single, sharp peak in the gas chromatogram would indicate a high degree of purity. Commercial suppliers of the chiral version of this compound, Methyl (R)-(+)-3-(Acetylthio)-2-methylpropionate, often report purity levels greater than 98.0% as determined by GC. starshinechemical.com

For determining the enantiomeric excess (e.e.) of a chiral sample, chiral Gas Chromatography is the method of choice. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in different retention times. By comparing the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated. The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For Methyl 3-(acetylthio)-2-methylpropanoate, DFT calculations would be employed to determine its optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. These calculations solve the Schrödinger equation in an approximate manner, using the electron density to determine the energy of the system.

The process involves selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) that appropriately describe the electronic environment of the atoms in the molecule. The output of a DFT calculation provides key insights into the molecule's electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These parameters are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions.

Table 1: Predicted Molecular Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₇H₁₂O₃S |

| Monoisotopic Mass | 176.05072 Da |

| XlogP | 1.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

Data sourced from PubChem compound summary for CID 10910100. uni.lu

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. A conformational analysis aims to identify the most stable conformers and to map the energy landscape that governs their interconversion. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using computational methods like DFT or molecular mechanics.

The results of a conformational analysis are often visualized as a potential energy surface, where the energy of the molecule is plotted against the dihedral angles of the rotated bonds. The low-energy regions on this surface correspond to stable conformers, while the peaks represent the energy barriers for rotation. Understanding the conformational preferences is essential as the geometry of the molecule can significantly influence its physical and chemical properties.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway, chemists can understand the step-by-step process of bond breaking and formation. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

The transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for determining the activation energy of the reaction, which in turn governs the reaction rate. Methods like the nudged elastic band (NEB) or the synchronous transit-guided quasi-Newton (STQN) method are often used to locate transition states. While specific reaction pathways for this ester have not been detailed in published literature, theoretical studies on similar esters, such as methyl butanoate, have explored thermal decomposition pathways, providing a template for how such reactions could be modeled. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and its Infrared (IR) spectrum.

Predicted NMR spectra are obtained by calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry. These theoretical chemical shifts can then be compared to experimental data to confirm the molecular structure. Similarly, the vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. The calculated peaks can be assigned to specific vibrational modes of the molecule, such as the stretching of the C=O bond in the ester and thioester groups or the C-H bonds. While experimental spectra provide the definitive data, predicted spectra are invaluable tools for interpretation and for identifying unknown compounds.

Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 177.05800 | 137.3 |

| [M+Na]⁺ | 199.03994 | 143.9 |

| [M-H]⁻ | 175.04344 | 137.9 |

| [M+NH₄]⁺ | 194.08454 | 158.0 |

| [M+K]⁺ | 215.01388 | 143.9 |

Predicted using CCSbase and sourced from PubChem. uni.lu

Role As a Chiral Building Block and Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The molecular architecture of methyl 3-(acetylthio)-2-methylpropanoate, particularly its chiral (R)-enantiomer, makes it an important starting material for constructing more complex organic structures. The compound contains two key functional groups that can be selectively manipulated: the methyl ester and the thioacetate (B1230152). This allows for a stepwise and controlled assembly of larger molecules.

Synthesis of Chiral Pharmaceuticals (e.g., Captopril (B1668294) Precursors)

The most prominent application of this chiral building block is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and heart failure. lookchem.com The core structure of several ACE inhibitors is built upon a mercapto-containing propanoyl-proline backbone.

(R)-3-(acetylthio)-2-methylpropionyl chloride , a derivative of the parent acid of this compound, is a key reactant in the preparation of Captopril analogs. lookchem.com The synthesis involves the acylation of the amino acid L-proline with this acyl chloride. The acetylthio group serves as a protected form of the crucial thiol functionality, which is unmasked in a later step to yield the final active pharmaceutical ingredient. This approach highlights the compound's role in providing the essential stereochemistry and the protected thiol group necessary for the drug's biological activity. The use of this specific chiral precursor is critical for ensuring the desired therapeutic effects and minimizing potential side effects that could arise from other stereoisomers. lookchem.com

Intermediate in the Preparation of Thiol-Containing Compounds

The thioacetate group in this compound acts as a stable and easily handled precursor to a free thiol (mercaptan) group. Thioacetates are generally less odorous and less prone to oxidation than their corresponding free thiols, making them advantageous for multi-step syntheses. nih.gov

The acetyl group can be selectively removed under basic or acidic conditions to liberate the thiol. This deprotection step is often performed late in a synthetic sequence to avoid undesired reactions of the highly nucleophilic thiol group. For instance, a common method for cleaving thioacetates is treatment with a base like sodium hydroxide (B78521) or an acid catalyst, which hydrolyzes the ester linkage. mdpi.com

This strategy is broadly applicable for introducing a thiol group into various molecular scaffolds. The resulting thiol can then participate in a range of subsequent chemical transformations, such as Michael additions, thiol-ene click reactions, or the formation of disulfides, making this compound a versatile intermediate for a wide array of organosulfur compounds. nih.govmdpi.com

Applications in Stereoselective Total Synthesis

Stereoselective total synthesis aims to construct complex molecules, often natural products, with complete control over the three-dimensional arrangement of atoms. Chiral building blocks like this compound are indispensable in this field as they introduce a defined stereocenter that guides the formation of subsequent stereocenters.

The primary documented use in this context remains the synthesis of pharmaceutical agents like Captopril, which can be considered a total synthesis of a non-natural bioactive product. The stereocenter at the C2 position of the propanoate structure is crucial for the high inhibitory potency of the final drug molecule. The synthesis relies on starting with the enantiomerically pure form of the building block to ensure that the final product has the correct absolute stereochemistry required for effective binding to the ACE enzyme. lookchem.com While extensive examples in the total synthesis of diverse natural products are not widely documented for this specific methyl ester, the principle of its use as a chiral synthon is well-established through its pharmaceutical applications.

Derivatization for Enhanced Synthetic Utility

The functional groups of this compound can be modified to enhance its versatility as a synthetic tool. Such derivatizations can alter its reactivity, solubility, or enable its participation in specific coupling reactions.

One example of derivatization involves the thioacetate group itself. Thioacetate-based initiators have been developed for use in controlled polymerization reactions, such as the cationic ring-opening polymerization of 2-oxazolines. researchgate.net In such applications, the thioacetate moiety is incorporated into a larger initiator molecule. After polymerization, the acetyl group can be cleaved to reveal a terminal thiol group on the polymer chain. This thiol-terminated polymer can then be used for surface patterning or further functionalization through thiol-specific reactions. researchgate.net This demonstrates how the core structure of a thioacetate-containing molecule can be derivatized to create functional materials.

Additionally, the parent carboxylic acid of the title compound is often converted to a more reactive acyl chloride to facilitate amide bond formation, as seen in the synthesis of Captopril precursors. lookchem.com This conversion to a more electrophilic species is a classic example of derivatization to enhance synthetic utility.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not available | C₇H₁₂O₃S | 176.23 |

| 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 | C₆H₁₀O₃S | 162.21 |

| (R)-3-(Acetylthio)-2-methylpropanoic acid | 74431-52-0 | C₆H₁₀O₃S | 162.21 |

| (R)-3-(Acetylthio)-2-methylpropionyl chloride | 74345-73-6 | C₆H₉ClO₂S | 180.65 |

Data sourced from various chemical databases and supplier information. lookchem.combiosynth.comscbt.comlgcstandards.comuni.lunih.gov

Future Research Directions and Emerging Methodologies

Development of Novel Green Chemistry Approaches for Synthesis

The pursuit of environmentally benign chemical manufacturing has spurred research into greener synthetic routes for Methyl 3-(acetylthio)-2-methylpropanoate. Traditional synthesis methods often rely on volatile organic solvents and harsh reagents. Future research will focus on developing catalytic systems that minimize waste and energy consumption.

One promising avenue is the use of solid acid catalysts for the esterification of 3-(acetylthio)-2-methylpropanoic acid. Catalysts such as sulfated zirconia or functionalized ionic liquids could offer high catalytic activity and selectivity, with the significant advantage of being easily separable and reusable, thus reducing downstream processing costs and environmental impact. A recent patent describes a preparation method for 3-acetylmercapto-2-methylpropanoic acid with a total yield of up to 69% and a purity of over 98.5%, highlighting the potential for high-efficiency synthesis. google.com

Furthermore, the development of solvent-free reaction conditions or the use of green solvents like supercritical carbon dioxide or bio-based solvents will be a key area of investigation. These approaches aim to eliminate the use of hazardous substances, aligning with the principles of green chemistry. The catalytic cross-ketonization of bio-based 2-methyl furoate and acetic acid over a ZrO2 catalyst presents an innovative pathway for producing acyl furans, and similar principles could be adapted for thioester synthesis. mpg.de

Table 1: Comparison of Conventional and Potential Green Synthesis Parameters

| Parameter | Conventional Synthesis | Potential Green Synthesis |

| Catalyst | Homogeneous mineral acids | Heterogeneous solid acids, enzymes |

| Solvent | Volatile organic compounds (e.g., toluene) | Solvent-free, water, supercritical CO2 |

| Reaction Conditions | High temperature, often harsh | Milder temperature and pressure |

| Byproducts | Acidic waste, salt formation | Minimal, with catalyst recycling |

| Atom Economy | Moderate | High |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing, facilitated by flow chemistry, offers numerous advantages for the synthesis of this compound. Flow reactors, particularly microreactors, provide superior heat and mass transfer, enabling better control over reaction parameters, increased safety, and potential for higher yields and purity. mdpi.comnewdrugapprovals.org

Future research will likely focus on developing integrated flow systems that combine reaction, separation, and purification steps into a single, continuous process. The use of packed-bed reactors with immobilized catalysts or reagents can streamline the synthesis and minimize manual handling. acs.org For instance, a continuous-flow method has been shown to enable rapid thioester synthesis on a gram scale. organic-chemistry.org The development of such systems for this compound would represent a significant leap in its production efficiency and scalability. researchgate.netnih.gov

Automated synthesis platforms, which can perform numerous reactions in parallel, will be instrumental in rapidly screening reaction conditions and catalysts to identify optimal synthetic protocols. acs.orgmdpi.comnih.govuniroma1.itresearchgate.netnih.gov These platforms, often integrated with analytical techniques for real-time monitoring, can significantly accelerate the research and development cycle. acs.org The combination of flow chemistry and automation will pave the way for on-demand synthesis of this compound and its derivatives. acs.org

Advanced Biocatalytic Systems for Enhanced Enantioselectivity

The chiral center in this compound makes the development of enantioselective synthetic methods a critical area of research, particularly for applications in medicinal chemistry and as chiral building blocks. Biocatalysis, utilizing enzymes such as lipases, offers a highly selective and environmentally friendly approach to obtain enantiomerically pure forms of the compound. nih.govnih.gov

Future research will focus on the discovery and engineering of novel lipases with high activity and enantioselectivity towards this compound or its precursors. High-throughput screening methods, including cell-free enzyme screening systems and fluorescence-activated droplet sorting (FADS), will be pivotal in identifying suitable enzyme candidates from vast microbial libraries. nih.govresearchgate.netnih.gov

Kinetic resolution of racemic mixtures is a common biocatalytic strategy. For example, the lipase (B570770) from Pseudomonas cepacia (PCL) has shown high (S)-enantioselectivity in the hydrolysis of racemic α-methyl-β-propiothiolactone, a related thiolactone. nih.gov Similar strategies can be developed for the resolution of racemic this compound, either through enantioselective hydrolysis of the ester or enantioselective acylation of a corresponding alcohol precursor. mdpi.comprotocols.io The immobilization of these enzymes on solid supports is another key area, as it enhances their stability and allows for their reuse in continuous processes. biosynth.com

Table 2: Potential Lipases for Enantioselective Synthesis

| Lipase Source | Potential Application | Key Advantages |

| Candida antarctica Lipase B (CALB) | Kinetic resolution via acetylation/alcoholysis | High stability, broad substrate scope |

| Pseudomonas cepacia Lipase (PCL) | Enantioselective hydrolysis | High enantioselectivity for related thiolactones nih.gov |

| Thermomyces lanuginosus Lipase (TLL) | Transesterification/Ethanolysis | High activity and modulatable regioselectivity nih.gov |

| Burkholderia sp. Lipase | Kinetic resolution | Potential for high enantioselectivity |

Exploration of New Applications in Materials Science and Medicinal Chemistry Research (excluding clinical data)

The unique combination of a thioester and a methyl propanoate moiety in this compound opens up possibilities for its use in creating novel materials and as a scaffold in medicinal chemistry research.

In materials science, the thiol group, which can be deprotected from the acetylated form, is highly reactive and can participate in "click" chemistry reactions, such as thiol-ene and thiol-yne couplings. mpg.dewikipedia.orgillinois.edu This makes this compound a potentially valuable monomer or chain transfer agent in the synthesis of functional polymers. uni-hamburg.desigmaaldrich.com Future research could explore its incorporation into biodegradable polyesters or the development of thiol-functionalized polymers with tailored properties for applications in drug delivery, tissue engineering, and surface modification. research.fi The thiol-ene reaction, known for its high efficiency and stereoselectivity, could be employed to create uniform polymer networks. wikipedia.org

In medicinal chemistry, thioesters are recognized as important intermediates and have been investigated as potential enzyme inhibitors. nih.govresearchgate.netbiorxiv.orgnih.gov The structure of this compound could serve as a starting point for the design and synthesis of novel bioactive molecules. researchgate.net For instance, small-molecule thioesters have been identified as inhibitors of the main protease of SARS-CoV-2. nih.gov Preclinical studies on analogues of this compound could explore their potential as inhibitors for various enzymes, leveraging the reactivity of the thioester group. nih.govmdpi.com The development of synthetic libraries based on this scaffold could lead to the discovery of new therapeutic leads. researchgate.net

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(acetylthio)-2-methylpropanoate, and how can reaction conditions be optimized?

A practical method involves introducing the acetylthio group via nucleophilic substitution or thiol-acetylation. For example, starting from a precursor like 3-mercapto-2-methylpropanoic acid, acetylation with acetyl chloride in the presence of a base (e.g., triethylamine) can yield the acetylthio derivative, followed by esterification with methanol under acidic conditions. Optimization includes controlling reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1.2 equiv. of acetylating agent) to minimize side reactions .

Q. What purification strategies are effective for isolating this compound?

Flash column chromatography with non-polar solvent systems (e.g., petroleum ether:ethyl acetate, 15:1) effectively separates the compound from byproducts. This method leverages differences in polarity between the target ester and impurities, as demonstrated in analogous ester purifications .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Key NMR signals include:

- ¹H NMR : A singlet at δ 2.35 ppm (acetylthio methyl group), a triplet for the methine adjacent to sulfur (δ ~3.1 ppm), and a doublet for the ester methyl group (δ ~3.65 ppm).

- ¹³C NMR : Carbonyl signals at ~170 ppm (ester) and ~195 ppm (thioester). 2D-NMR (HSQC, HMBC) confirms connectivity, such as correlations between the acetylthio methyl and the sulfur-bearing carbon .

Advanced Research Questions

Q. How does the acetylthio group influence the reactivity of this compound in nucleophilic substitution reactions?

The acetylthio group acts as a leaving group under basic conditions, enabling sulfur-centered nucleophilic attacks. For instance, in alkaline media, hydrolysis yields 3-mercapto-2-methylpropanoate, which can participate in thiol-disulfide exchange or metal coordination. Kinetic studies should monitor pH-dependent degradation pathways to optimize stability .

Q. What analytical methods are suitable for quantifying impurities in this compound batches?

Reverse-phase HPLC with UV detection (λ = 210–230 nm) using a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) resolves common impurities like unreacted thiols or over-acetylated byproducts. LC-MS/MS further identifies structural analogs (e.g., methyl 3-(thio)-2-methylpropanoate) with high specificity .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Key issues include thiol oxidation and ester hydrolysis. Scalable protocols recommend inert atmospheres (N₂/Ar), low-temperature acetylation, and minimizing aqueous workup steps. Continuous flow reactors improve mixing and thermal control, reducing degradation .

Q. How can computational modeling predict the stability of this compound under varying storage conditions?

Density functional theory (DFT) calculations assess bond dissociation energies (e.g., C–S bond in acetylthio group) to predict degradation pathways. Molecular dynamics simulations model interactions with moisture or light, guiding storage recommendations (e.g., desiccated, –20°C) .

Methodological Notes

- Synthetic References : Adapt protection/deprotection strategies from analogous silyl ether syntheses .

- Safety : Use P95 respirators and chemical-resistant gloves during synthesis due to thiol-related toxicity .

- Data Contradictions : Discrepancies in reported NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆); always validate with internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.